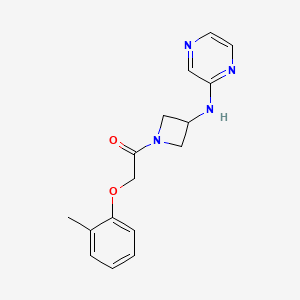

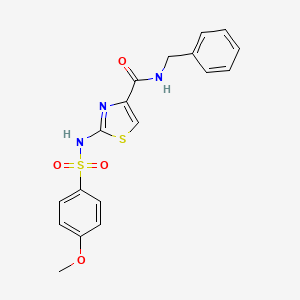

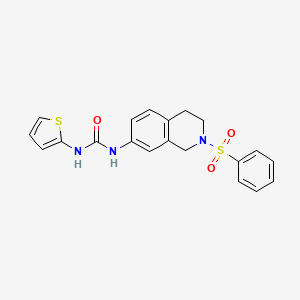

![molecular formula C22H16N4O4 B2605379 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898428-45-0](/img/structure/B2605379.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The prepared analogue was tested for its antibacterial, antitubercular, and anti-HIV potencies .Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is characterized by the presence of a quinazolinone moiety . This moiety is a heterocyclic aromatic compound that contributes to the compound’s unique properties .Chemical Reactions Analysis

The compound was tested for its antibacterial, antitubercular, and anti-HIV potencies . The agar dilution method was used to test the antibacterial potency of the prepared derivatives against various gram-positive and gram-negative microorganism strains .科学的研究の応用

Antimicrobial Activity

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide derivatives have shown significant antimicrobial properties. Research by Saravanan, Alagarsamy, and Prakash (2015) demonstrated the effectiveness of such derivatives against various human pathogenic microorganisms, revealing the potential of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Synthesis Processes

Several studies have explored the synthesis processes of quinazolinone derivatives, which is crucial for their application in scientific research. Romero, Salazar, and López (2013) provided a simplified one-pot procedure for the preparation of 2-(het)arylquinazolin-4(3H)-ones, highlighting the role of sodium dithionite as a reducing agent in the synthesis process (Romero, Salazar, & López, 2013). Additionally, the work by Dhami, Mahon, Lloyd, and Threadgill (2009) on the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides contributes to the understanding of the synthesis mechanisms of related compounds (Dhami, Mahon, Lloyd, & Threadgill, 2009).

Anti-Inflammatory and Analgesic Activities

Research indicates that this compound derivatives may possess anti-inflammatory and analgesic properties. Kumar, Lal, and Rani (2014) synthesized a series of derivatives and found that one particular compound showed significant anti-inflammatory and analgesic activity in comparison with standard drugs (Kumar, Lal, & Rani, 2014). This finding opens up potential applications in medical research and drug development.

Synthesis and Characterization

The process of synthesizing and characterizing quinazolinone derivatives is crucial for their practical application in scientific research. Studies have reported the synthesis of novel compounds in this category and evaluated their properties, such as antibacterial activity. For instance, Khan (2018) synthesized a series of azo compounds and 1,2,3-triazoles derived from 2-methyl quinazolin-4(3H)-one, characterizing them and testing their antibacterial potential (Khan, 2018). These studies contribute to the broader understanding and potential applications of this compound in scientific research.

作用機序

将来の方向性

The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from the study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .

特性

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c1-14-23-20-11-3-2-10-19(20)22(28)25(14)17-8-5-7-16(13-17)24-21(27)15-6-4-9-18(12-15)26(29)30/h2-13H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSZSDNGUWAFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

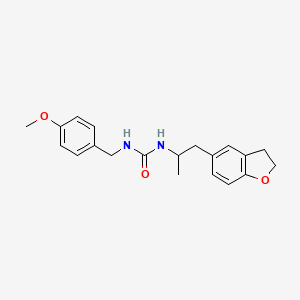

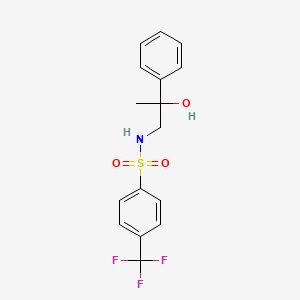

![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)

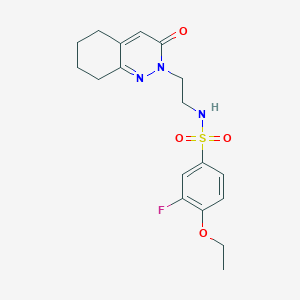

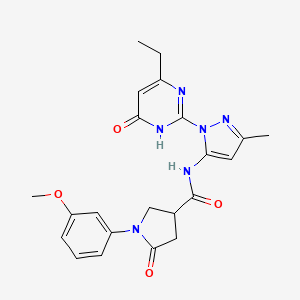

![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)

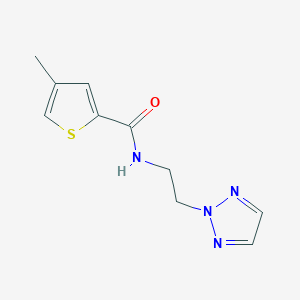

![(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2605311.png)

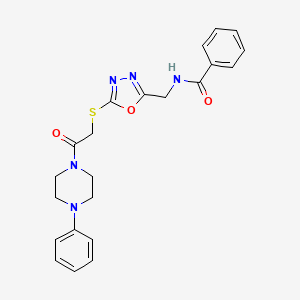

![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)